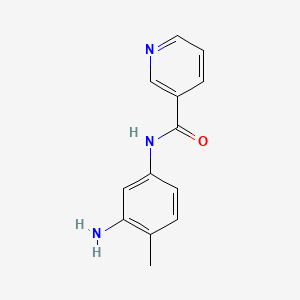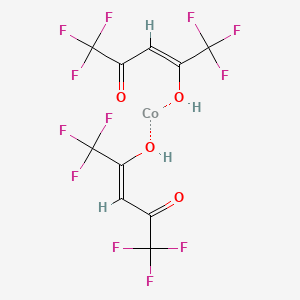![molecular formula C10H14N6 B1644370 5-甲基-7-(1-哌嗪基)[1,2,4]三唑并[1,5-a]嘧啶 CAS No. 892253-50-8](/img/structure/B1644370.png)
5-甲基-7-(1-哌嗪基)[1,2,4]三唑并[1,5-a]嘧啶
描述
5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine makes it a valuable candidate for various scientific research and industrial applications.
科学研究应用
5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
The primary target of 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth . The compound’s mode of action is primarily through the inhibition of CDK2, which subsequently leads to apoptosis within cells .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle pathway. By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This halts cell proliferation, leading to cell death or apoptosis .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within cells, contributing to its potential as a cancer treatment .
生化分析
Biochemical Properties
5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The interaction between 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine and CDK2 involves binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression .
Cellular Effects
The effects of 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis and cell cycle arrest, particularly in MCF-7 and HCT-116 cell lines . These effects are mediated through the inhibition of CDK2, leading to the disruption of cell cycle progression and the activation of apoptotic pathways .
Molecular Mechanism
At the molecular level, 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Additionally, 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine may also interact with other proteins involved in cell signaling pathways, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine have been observed to change over timeIn vitro studies have shown that prolonged exposure to 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine can lead to sustained inhibition of CDK2 activity and continuous cell cycle arrest .
Dosage Effects in Animal Models
The effects of 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing its overall biochemical activity and efficacy.
Transport and Distribution
Within cells and tissues, 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution within tissues may also impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. These reactions are carried out under mild conditions and often yield high regioselectivity and efficiency . The reaction conditions may vary depending on the specific substituents and desired regioisomers.
Industrial Production Methods
Industrial production of 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in CDK inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and structural similarity to 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine.
Uniqueness
5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent CDK2 inhibitor with high selectivity and efficacy makes it a valuable compound for therapeutic development and scientific research.
属性
IUPAC Name |
5-methyl-7-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-8-6-9(15-4-2-11-3-5-15)16-10(14-8)12-7-13-16/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJOZXJNOUQJOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


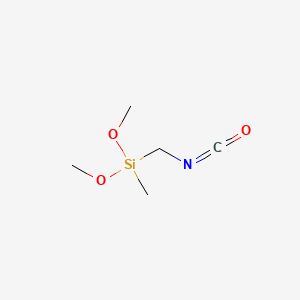
![2-Chloro-1-[5-(2-methyl-2-propanyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B1644291.png)
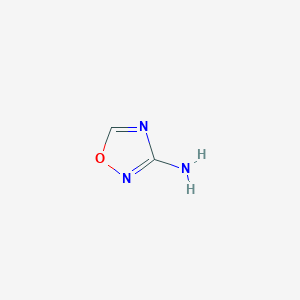
![2-[1,4]Diazepan-1-yl-cyclohepta-2,4,6-trienone hydrochloride](/img/structure/B1644296.png)
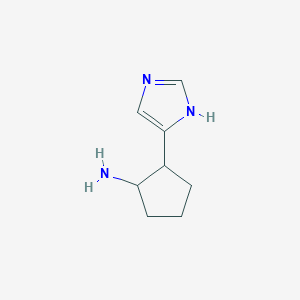
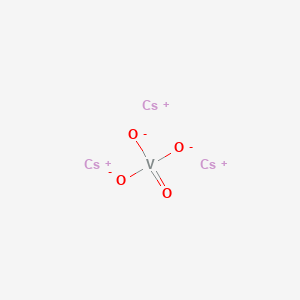
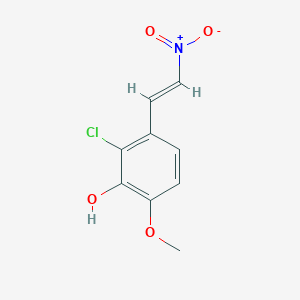
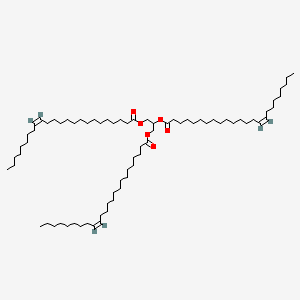
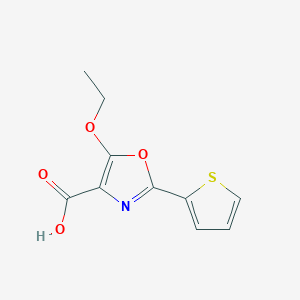
![1-[(4-Bromophenyl)methyl]-1H-indazol-5-amine](/img/structure/B1644320.png)

